1-(3-methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
Description
1-(3-Methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative characterized by a 1,2,4-triazol-5-one core substituted with a 3-methoxybenzyl group at position 1, a methyl group at position 4, and a 1-(methylsulfonyl)piperidin-4-yl moiety at position 2. The methylsulfonyl group on the piperidine ring enhances metabolic stability and solubility, while the 3-methoxybenzyl substituent may influence lipophilicity and receptor binding interactions.
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4S/c1-19-16(14-7-9-20(10-8-14)26(3,23)24)18-21(17(19)22)12-13-5-4-6-15(11-13)25-2/h4-6,11,14H,7-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJAAAAPBYALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC(=CC=C2)OC)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:
-
Formation of the Triazole Ring:
- Starting with a suitable hydrazine derivative, the triazole ring can be formed through a cyclization reaction with an appropriate carboxylic acid or ester under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides, typically under basic conditions.
Major Products:
- Oxidation products include hydroxylated or carboxylated derivatives.
- Reduction products include dihydrotriazole derivatives.
- Substitution products include N-alkylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including central nervous system disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a therapeutic effect.
Modulating Pathways: It may influence biochemical pathways involved in disease processes, such as inflammation or cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the 1,2,4-triazol-5-one scaffold but differ in substituents, leading to variations in physicochemical properties and biological activity.
1-(Acetonyl)-3-(2-thienylmethyl)-4-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Replaces the 3-methoxybenzyl group with a 2-thienylmethyl substituent and lacks the methylsulfonyl-piperidine moiety.
- This compound’s activity in antiparasitic studies (e.g., azo dye applications) highlights the role of heteroaromatic substituents in biological targeting .
Gαq-RGS2 Loop Activator: 1-(5-Chloro-2-hydroxyphenyl)-3-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Features a chloro-hydroxyphenyl group and a trifluoromethylphenyl substituent instead of the methylsulfonyl-piperidine and methoxybenzyl groups.
- Implications : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the chloro-hydroxyphenyl moiety may facilitate hydrogen bonding. This compound’s role as a Gαq-RGS2 activator underscores the importance of halogenated and electron-withdrawing groups in modulating protein interactions .
4-Methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1-(2-morpholino-2-oxoethyl)-1H-1,2,4-triazol-5(4H)-one
- Key Differences: Shares the methylsulfonyl-piperidine group but substitutes the 3-methoxybenzyl with a morpholino-2-oxoethyl chain.
- Implications: The morpholino group improves aqueous solubility due to its polar nature, contrasting with the lipophilic methoxybenzyl group. This modification could enhance pharmacokinetic profiles in drug candidates .
1-(4-Chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5(4H)-one
- Key Differences : Contains halogenated (Cl, F) aryl groups and a difluoromethyl substituent, diverging from the methoxybenzyl and methylsulfonyl-piperidine moieties.
- Implications: The halogen atoms increase electronegativity and steric bulk, which may enhance herbicidal activity, as seen in its role as an intermediate for Carfentrazone-ethyl.
Aprepitant-Related Impurity: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one
- Key Differences: Incorporates a fluorophenyl-morpholino group and bis(trifluoromethyl)phenyl substituents, lacking the methylsulfonyl-piperidine system.
- Implications: The fluorinated and trifluoromethyl groups enhance blood-brain barrier penetration, relevant to Aprepitant’s antiemetic use.
Structural and Functional Comparison Table
Key Research Findings
- Role of Substituents: The methylsulfonyl-piperidine group in the target compound improves solubility and metabolic stability compared to halogenated or non-polar substituents in analogues .
- Agrochemical Potential: Structural parallels with herbicidal intermediates (e.g., Carfentrazone-ethyl precursors) suggest utility in weed control, though direct activity data are needed .
- Medicinal Chemistry : Fluorinated or trifluoromethylated analogues (e.g., Aprepitant-related compounds) demonstrate the scaffold’s adaptability for drug design, particularly in CNS-targeting therapies .
Biological Activity
1-(3-methoxybenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a novel compound identified for its potential pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₇H₂₄N₄O₄S
- Molecular Weight : 380.5 g/mol
- CAS Number : 1105249-00-0
The compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. The triazole ring is crucial in mediating interactions with biological targets, particularly in antifungal and antibacterial applications. The presence of the methylsulfonyl-piperidine moiety enhances its pharmacokinetic profile by improving solubility and bioavailability.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds structurally similar to this compound have shown significant efficacy against various fungal pathogens, including Candida albicans. The Minimum Inhibitory Concentration (MIC) values for related triazoles indicate potent antifungal activity, often surpassing standard treatments like fluconazole .
| Compound | MIC (μg/mL) | Comparison |
|---|---|---|
| Triazole A | 0.0156 | 16x more potent than fluconazole |
| Triazole B | 0.00097–0.0156 | Broad spectrum against human pathogenic fungi |
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. Similar triazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives exhibited MIC values significantly lower than conventional antibiotics such as vancomycin and ciprofloxacin .
| Bacterial Strain | MIC (μg/mL) | Reference Drug MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.125–8 | 2.96 (Ciprofloxacin) |
| Escherichia coli | 0.125–8 | 2.96 (Ciprofloxacin) |
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Antifungal Efficacy : A study on triazole derivatives demonstrated that compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced antifungal activity against Candida species .
- Antibacterial Screening : In vitro testing of a series of triazole-based compounds showed potent activity against a panel of bacterial strains, including resistant strains like MRSA .
- Molecular Docking Studies : Computational studies have revealed the binding affinities of these compounds to key enzymes involved in fungal cell wall synthesis and bacterial cell division, indicating a promising mechanism for their antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
